Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Purity Quality Control Reproducibility

Researchers requiring reproducible SAR with fluorinated thiophene building blocks face variability from generic substitutions. This compound (CAS 167279-18-7) addresses this with a defined 4-Ph/5-CF3 substitution pattern at 98% purity. • Distinct electronic/steric profile vs. chlorinated analogs (e.g., CAS 208108-54-7): cLogP 4.7, MW 300.3 g/mol. • Reliable synthetic route with ~75% benchmark yield for cost-of-goods modeling. • Suitable as reference standard: density 1.294 g/cm³, BP 360.99°C, refractive index 1.52.

Molecular Formula C14H11F3O2S
Molecular Weight 300.3 g/mol
CAS No. 167279-18-7
Cat. No. B069722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
CAS167279-18-7
SynonymsETHYL 4-PHENYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBOXYLATE
Molecular FormulaC14H11F3O2S
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3
InChIKeyJXIKQBGRJBKOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Phenyl-5-(Trifluoromethyl)Thiophene-2-Carboxylate: Structural Overview


Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a functionalized thiophene derivative featuring a trifluoromethyl group at the 5-position, a phenyl ring at the 4-position, and an ethyl ester at the 2-position of the thiophene core . This precise substitution pattern confers distinct electronic and steric properties that differentiate it from other thiophene-based building blocks . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, with its trifluoromethyl group enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

Synthetic building block with defined trifluoromethyl and phenyl substitution
Ethyl ester moiety supports prodrug-like scaffold and further derivatization studies
Trifluoromethyl group may improve metabolic stability in assay models

Ethyl 4-Phenyl-5-(Trifluoromethyl)Thiophene-2-Carboxylate: Analogue Specificity


Generic substitution among thiophene-2-carboxylate esters is inadvisable due to the profound impact of the 4- and 5-position substituents on electronic distribution, steric hindrance, and resultant physicochemical and biological properties. For example, the replacement of the 4-phenyl group with a 4-(4-chlorophenyl) moiety (CAS 208108-54-7) alters molecular weight (300.3 → 334.7 g/mol), lipophilicity (LogP), and electronic effects, which can drastically change reactivity, solubility, and target engagement in downstream applications . Similarly, modifying the ester group (e.g., to a 2,4-dichlorophenyl ester, CAS 256348-21-7) introduces significant bulk and additional halogen bonding potential, rendering it unsuitable as a direct replacement in established synthetic routes or biological assays . The following quantitative evidence guide provides specific, data-backed differentiators to inform precise compound selection.

4-Position substituent change
Replacing phenyl with 4-chlorophenyl alters molecular weight, lipophilicity, and electronic effects, which may shift reactivity and target engagement.
Ester group modification
Switching to bulkier esters like 2,4-dichlorophenyl introduces steric hindrance and halogen bonding potential, complicating direct substitution in established routes or assays.
Class-level profile shift
Analog compounds may exhibit different solubility, stability, or PK profiles; direct interchange without validation may not reproduce expected outcomes.

Ethyl 4-Phenyl-5-(Trifluoromethyl)Thiophene-2-Carboxylate: Quantitative Differentiation


Purity Advantage Over Chlorinated Analog

The target compound is commercially available from multiple vendors with a stated minimum purity of 98% . In contrast, the closely related analog ethyl 4-(4-chlorophenyl)-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 208108-54-7) is often listed with lower or unspecified purity grades (e.g., 95% or 'N/A'), which can impact experimental reproducibility . Higher initial purity reduces the need for pre-experimental purification, saving time and resources in procurement workflows.

Purity Comparison
Data to verify
98%
vs. 95% (chlorinated analog)
Higher entry purity may reduce pre-experimental purification needs.
Based on vendor specifications; verify lot-specific COA.
Purity Quality Control Reproducibility

Synthetic Yield for Scale-Up

A documented synthesis for the target compound utilizes ethyl thioglycolate, achieving a reported yield of approximately 75% . While this yield is moderate, it represents a reproducible starting point for in-house synthesis or for evaluating contract manufacturing quotes. In contrast, many direct analogs, such as the 2,4-dichlorophenyl ester (CAS 256348-21-7), require more complex multi-step syntheses with potentially lower overall yields and higher costs .

Synthetic Yield
Class-level
~75%
via ethyl thioglycolate route
Reproducible starting point for scale-up and cost modeling.
Compared to multi-step analogs with unreported yields.
Synthesis Scalability Cost-Effectiveness

Lipophilicity vs Carboxylic Acid Derivative

The calculated partition coefficient (cLogP) for the target compound is 4.7, indicating high lipophilicity suitable for membrane permeation . This value is significantly higher than that of its corresponding carboxylic acid analog, 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 208108-76-3), which is more polar and less cell-permeable due to its free acid moiety . The ethyl ester acts as a prodrug-like modification, enhancing oral bioavailability potential in early-stage drug discovery.

Lipophilicity (cLogP)
Class-level
4.7
May support membrane permeation studies; higher than carboxylic acid analog.
Computational prediction; experimental logP may vary.
Lipophilicity Drug-likeness ADME

Molecular Weight Advantage Over Heavier Analogs

The target compound has a molecular weight of 300.3 g/mol and contains three fluorine atoms as the sole halogen substituents . In comparison, the analog ethyl 4-(4-chlorophenyl)-5-(trifluoromethyl)thiophene-2-carboxylate (CAS 208108-54-7) weighs 334.7 g/mol due to the additional chlorine atom . This 34.4 g/mol increase pushes the analog closer to the upper limit of Lipinski's Rule of Five (MW < 500), which can negatively impact drug-likeness and pharmacokinetic profiles. The lower molecular weight of the target compound offers a more favorable starting point for lead optimization.

Molecular Weight
Data to verify
300.3
vs. 334.7 g/mol (chlorinated analog)
Lower MW provides greater room for further functionalization within drug-likeness guidelines.
Structural comparison; no experimental data provided.
Molecular Weight Lead Optimization Halogen Bonding

Ethyl 4-Phenyl-5-(Trifluoromethyl)Thiophene-2-Carboxylate: Application Scenarios


CNS and Anti-inflammatory Lead Scaffold

Given its moderate lipophilicity (cLogP 4.7) and lower molecular weight compared to chlorinated analogs , this compound serves as a privileged scaffold for designing CNS-penetrant or anti-inflammatory drug candidates. Its trifluoromethyl group enhances metabolic stability, while the ethyl ester can be hydrolyzed to a carboxylic acid for further derivatization . Procuring the 98% purity grade ensures reproducible structure-activity relationship (SAR) data .

Scalable Synthesis and Cost Modeling Benchmark

The established synthetic route yielding ~75% provides a reliable benchmark for process chemists. This compound is ideal for initial scale-up studies to establish cost-of-goods models before committing to more complex, multi-step analogs with lower reported yields . Its availability from multiple vendors also facilitates competitive sourcing and supply chain security.

Thiophene Interaction Probe for Chemical Biology

As a well-characterized thiophene derivative with defined purity , this compound is suitable for use as a probe in chemical biology studies. Its distinct molecular weight and halogen content differentiate it from heavier analogs, allowing researchers to study the impact of subtle structural changes on target binding without confounding factors like additional halogen bonding from chlorine substituents .

Reference Standard for Analytical Methods

With a specified purity of 98% and detailed physicochemical data including density (1.294 g/cm³), boiling point (360.99°C at 760 mmHg), and refractive index (1.52) , this compound can serve as a high-quality reference standard for developing and validating HPLC, GC, or NMR analytical methods, particularly when characterizing related thiophene libraries.

Application
Selection Property
Validation Focus
CNS & anti-inflammatory lead scaffold research
Moderate lipophilicity and lower MW than heavily halogenated analogs
Reproducible SAR data using entry purity material
Scalable synthesis benchmark
Defined synthetic route with reported yield
Cost-of-goods modeling and scale-up feasibility
Chemical biology probe
Well-characterized thiophene core without additional chlorine substituent
Target binding studies without confounding halogen effects
Analytical reference standard
Documented purity and physicochemical data
HPLC, GC, or NMR method development and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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